[4-(Difluoromethyl)phenyl]hydrazine
Overview
Description
[4-(Difluoromethyl)phenyl]hydrazine is an organic compound with the molecular formula C7H8F2N2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a difluoromethyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)phenyl]hydrazine typically involves the introduction of a difluoromethyl group to a phenylhydrazine precursor. One common method is the reaction of 4-nitrophenylhydrazine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)phenyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azobenzenes, while reduction can produce amines .
Scientific Research Applications
[4-(Difluoromethyl)phenyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Industry: Used in the production of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism by which [4-(Difluoromethyl)phenyl]hydrazine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target molecules. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Fluorophenylhydrazine: Contains a single fluorine atom on the phenyl ring.
4-Methoxyphenylhydrazine: Substituted with a methoxy group instead of a difluoromethyl group
Uniqueness
[4-(Difluoromethyl)phenyl]hydrazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it valuable in various applications .
Properties
IUPAC Name |
[4-(difluoromethyl)phenyl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)5-1-3-6(11-10)4-2-5/h1-4,7,11H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPFMNQEFBKZPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284056 | |
Record name | Hydrazine, [4-(difluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803845-95-5 | |
Record name | Hydrazine, [4-(difluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803845-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, [4-(difluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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